molecular formula C9H9FO B13552801 1-Ethenyl-4-fluoro-2-methoxybenzene

1-Ethenyl-4-fluoro-2-methoxybenzene

Cat. No.: B13552801
M. Wt: 152.16 g/mol
InChI Key: QQZZSKODDPUPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The product is then purified through distillation or recrystallization to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form the corresponding alcohols.

    Addition Reactions: The vinyl group allows for addition reactions, such as hydroboration-oxidation, to form alcohols.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-Ethenyl-4-fluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The methoxy group and fluorine atom influence the compound’s reactivity and interaction with enzymes and receptors. The vinyl group allows for further functionalization, making it a versatile intermediate in synthetic pathways.

Comparison with Similar Compounds

    1-Ethenyl-4-methoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    1-Ethenyl-4-fluorobenzene: Lacks the methoxy group, affecting its electron-donating ability.

    4-Fluoro-2-methoxybenzaldehyde: Precursor in the synthesis of 1-ethenyl-4-fluoro-2-methoxybenzene.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical properties make it a valuable compound for further exploration and application.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

1-ethenyl-4-fluoro-2-methoxybenzene

InChI

InChI=1S/C9H9FO/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6H,1H2,2H3

InChI Key

QQZZSKODDPUPLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.